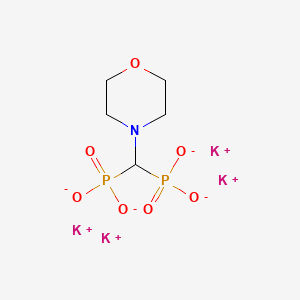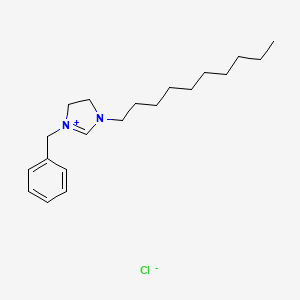
3-Benzyl-1-decyl-4,5-dihydro-1H-imidazolium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-1-decyl-4,5-dihydro-1H-imidazolium chloride is a synthetic organic compound belonging to the class of imidazolium salts It is characterized by the presence of a benzyl group at the 3-position, a decyl group at the 1-position, and a chloride anion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-1-decyl-4,5-dihydro-1H-imidazolium chloride typically involves the reaction of 1-decyl-4,5-dihydro-1H-imidazole with benzyl chloride in the presence of a suitable base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the imidazolium salt. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-1-decyl-4,5-dihydro-1H-imidazolium chloride can undergo various chemical reactions, including:
Substitution Reactions: The chloride anion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Oxidation and Reduction Reactions: The imidazolium ring can participate in redox reactions, leading to the formation of different oxidation states.
Addition Reactions: The compound can react with electrophiles, such as alkyl halides, to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like water or alcohols, using reagents such as sodium hydroxide or potassium tert-butoxide.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Major Products Formed
Substitution Reactions: Formation of new imidazolium salts with different anions.
Oxidation Reactions: Formation of oxidized imidazolium derivatives.
Reduction Reactions: Formation of reduced imidazolium derivatives.
Scientific Research Applications
3-Benzyl-1-decyl-4,5-dihydro-1H-imidazolium chloride has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including cycloadditions and polymerizations.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the synthesis of advanced materials, such as ionic liquids and conductive polymers.
Mechanism of Action
The mechanism of action of 3-Benzyl-1-decyl-4,5-dihydro-1H-imidazolium chloride involves its interaction with molecular targets, such as enzymes and receptors. The imidazolium ring can form stable complexes with metal ions, which can then participate in catalytic cycles. Additionally, the benzyl and decyl groups can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and disrupt cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(2,4,6-trimethylphenyl)imidazolinium chloride: Similar in structure but with different substituents at the 1- and 3-positions.
1,3-Dimesitylimidazolidinium chloride: Another imidazolium salt with mesityl groups instead of benzyl and decyl groups.
Uniqueness
3-Benzyl-1-decyl-4,5-dihydro-1H-imidazolium chloride is unique due to its specific combination of benzyl and decyl groups, which confer distinct chemical and physical properties. This makes it particularly useful in applications requiring high lipophilicity and stability.
Properties
CAS No. |
94088-59-2 |
|---|---|
Molecular Formula |
C20H33ClN2 |
Molecular Weight |
336.9 g/mol |
IUPAC Name |
1-benzyl-3-decyl-4,5-dihydroimidazol-1-ium;chloride |
InChI |
InChI=1S/C20H33N2.ClH/c1-2-3-4-5-6-7-8-12-15-21-16-17-22(19-21)18-20-13-10-9-11-14-20;/h9-11,13-14,19H,2-8,12,15-18H2,1H3;1H/q+1;/p-1 |
InChI Key |
HKXVRRCSIQRDCN-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCN1CC[N+](=C1)CC2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


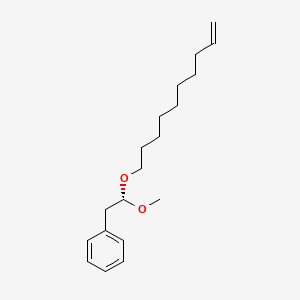

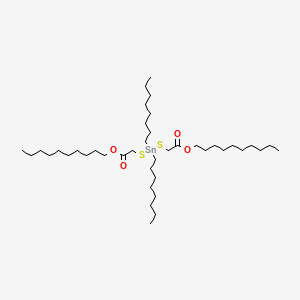
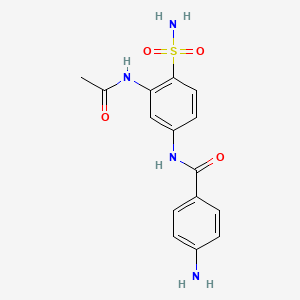
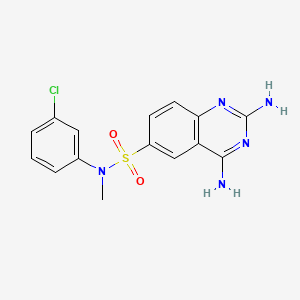
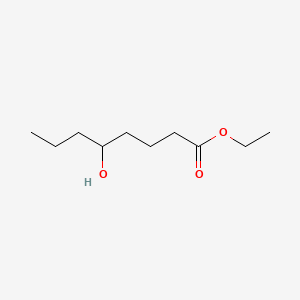
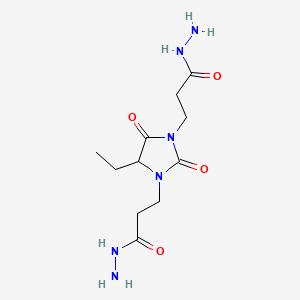
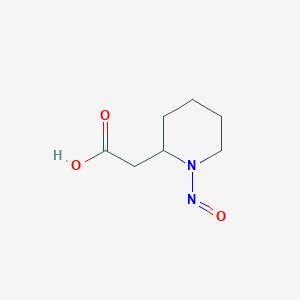

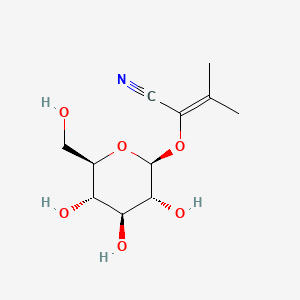
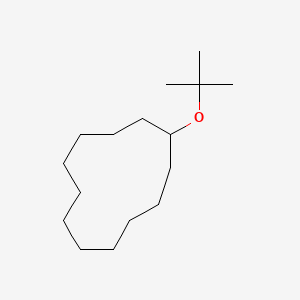

![3-[[2-[(2-Aminoethyl)amino]ethyl]amino]-2-hydroxypropyl neodecanoate](/img/structure/B12674955.png)
